

Application Note & Protocol: Spectrophotometric Determination of Iodide Concentration

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Compound of Interest

Compound Name: Iodide ion

Cat. No.: B008971

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Audience: Researchers, scientists, and drug development professionals.

This document provides detailed protocols for the spectrophotometric determination of iodide concentration, a crucial analysis in various fields including environmental monitoring, clinical diagnostics, and pharmaceutical quality control. Two reliable and widely used methods are presented: the Sandell-Kolthoff reaction and a method based on the formation of a colored complex with starch.

Method 1: Catalytic Spectrophotometric Determination of Iodide by the Sandell-Kolthoff Reaction

This method is highly sensitive and is based on the catalytic effect of iodide on the reaction between cerium(IV) and arsenic(III) in a sulfuric acid medium. The rate of the reaction, monitored by the decrease in absorbance of Ce(IV) at a specific wavelength, is directly proportional to the iodide concentration.

Experimental Protocol

1. Reagent Preparation:

- Standard Iodide Solution (1000 µg/mL): Dissolve 1.308 g of potassium iodide (KI), previously dried at 110°C for 2 hours, in 1 L of deionized water. This stock solution should be stored in a dark bottle in a refrigerator. Working standards of lower concentrations can be prepared by serial dilution of this stock solution.
- Arsenious Acid Solution (0.15 N): Dissolve 9.89 g of arsenic trioxide (As₂O₃) in 25 mL of 1 M sodium hydroxide (NaOH). Neutralize the solution with 1 M sulfuric acid (H₂SO₄) using phenolphthalein as an indicator, and then add 10 mL of concentrated H₂SO₄. Dilute to 1 L with deionized water.
- Ceric Ammonium Sulfate Solution (0.02 M): Dissolve 12.65 g of ceric ammonium sulfate [(NH₄)₄Ce(SO₄)₄·2H₂O] in 500 mL of deionized water containing 28 mL of concentrated H₂SO₄. Once dissolved, dilute to 1 L with deionized water.
- Sulfuric Acid (5 M): Carefully add 278 mL of concentrated H₂SO₄ to approximately 700 mL of deionized water, cool, and then dilute to 1 L.

2. Instrumentation:

- A UV-Vis spectrophotometer capable of measuring absorbance at 366 nm.
- Quartz cuvettes with a 1 cm path length.
- A thermostatically controlled water bath set to 25°C.

3. Procedure:

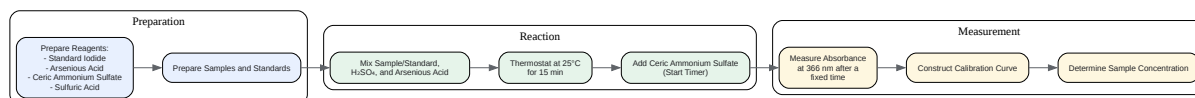
- Pipette 5 mL of the sample or standard solution into a 25 mL volumetric flask.
- Add 1 mL of 5 M H₂SO₄ and 1 mL of the 0.15 N arsenious acid solution.
- Place the flask in the water bath at 25°C for 15 minutes to reach thermal equilibrium.
- Initiate the reaction by adding 1 mL of the 0.02 M ceric ammonium sulfate solution, starting a stopwatch simultaneously.
- Quickly mix the solution and transfer a portion to a quartz cuvette.

- Measure the absorbance at 366 nm at a predetermined time (e.g., 15 or 20 minutes) against a reagent blank.
- The reagent blank is prepared using 5 mL of deionized water instead of the sample.
- Construct a calibration curve by plotting the absorbance versus the concentration of the iodide standards.
- Determine the iodide concentration in the sample from the calibration curve.

Quantitative Data Summary

Parameter	Value	Reference
Wavelength (λ_{max})	366 nm	
Linearity Range	0.2 - 10 ng/mL	
Limit of Detection (LOD)	0.05 ng/mL	
Molar Absorptivity	Not directly applicable (catalytic method)	
Optimal pH	~0.5 (in final solution)	
Temperature	25°C	

Experimental Workflow



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Caption: Workflow for the Sandell-Kolthoff method.

Method 2: Spectrophotometric Determination of Iodide using Starch

This method relies on the oxidation of iodide to iodine by an oxidizing agent, followed by the formation of a distinct blue-colored complex between the resulting triiodide (I_3^-) and starch. The intensity of the blue color, measured spectrophotometrically, is proportional to the initial iodide concentration.

Experimental Protocol

1. Reagent Preparation:

- Standard Iodide Solution (1000 $\mu\text{g/mL}$): Prepare as described in Method 1.
- Starch Solution (1% w/v): Make a paste of 1 g of soluble starch in a small amount of cold deionized water. Pour this paste into 100 mL of boiling deionized water with continuous stirring. Cool the solution before use. This solution should be prepared fresh daily.
- Oxidizing Agent (e.g., 0.01 M Potassium Persulfate): Dissolve 0.27 g of potassium persulfate ($K_2S_2O_8$) in 100 mL of deionized water.
- Buffer Solution (pH 4.5): Prepare an acetate buffer by mixing appropriate volumes of 0.2 M acetic acid and 0.2 M sodium acetate.

2. Instrumentation:

- A UV-Vis spectrophotometer capable of measuring absorbance at 570 nm.
- Glass or plastic cuvettes with a 1 cm path length.

3. Procedure:

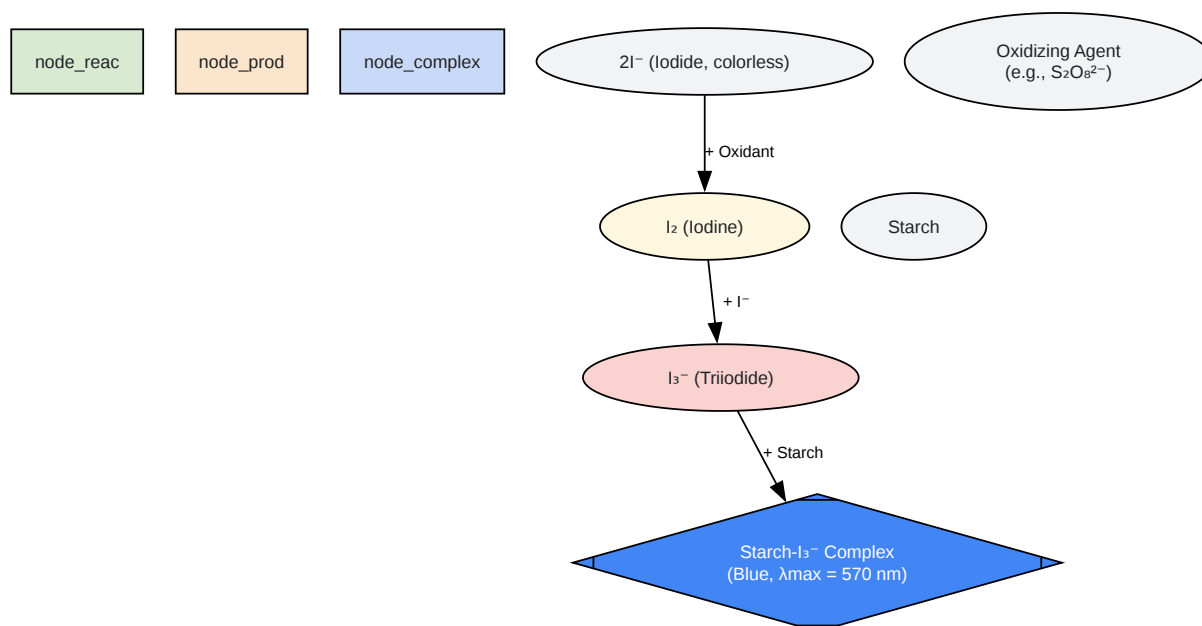
- Pipette 10 mL of the sample or standard solution into a 50 mL beaker.
- Add 5 mL of the pH 4.5 acetate buffer and mix.
- Add 2 mL of the 0.01 M potassium persulfate solution to initiate the oxidation of iodide to iodine. Mix well and allow the reaction to proceed for 10 minutes at room temperature.

- Add 5 mL of the 1% starch solution and mix thoroughly. A blue color will develop.
- Allow the color to stabilize for 5 minutes.
- Measure the absorbance of the solution at 570 nm against a reagent blank.
- The reagent blank is prepared using 10 mL of deionized water instead of the sample.
- Construct a calibration curve by plotting the absorbance versus the concentration of the iodide standards.
- Determine the iodide concentration in the sample from the calibration curve.

Quantitative Data Summary

Parameter	Value	Reference
Wavelength (λ_{max})	570 nm	
Linearity Range	0.1 - 2.0 $\mu\text{g/mL}$	
Limit of Detection (LOD)	0.02 $\mu\text{g/mL}$	
Molar Absorptivity	$\sim 2.5 \times 10^4 \text{ L mol}^{-1} \text{ cm}^{-1}$ for I_3^- -starch complex	
Optimal pH	4.5	
Temperature	Room Temperature	

Chemical Principle Diagram



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Caption: Formation of the blue starch-triiodide complex.

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